Diethyl 3,4-difluorobenzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,4-difluorobenzylphosphonate is an organophosphorus compound with the molecular formula C11H15F2O3P. It is characterized by the presence of a benzyl group substituted with two fluorine atoms at the 3 and 4 positions, and a phosphonate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 3,4-difluorobenzylphosphonate can be synthesized through a multi-step reaction process. One common method involves the reaction of triethyl phosphite with 3,4-difluorobenzyl bromide. The reaction is typically carried out at elevated temperatures (around 110°C) for an extended period (e.g., 20 hours). After the reaction, the product is purified to obtain this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques and continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Diethyl 3,4-difluorobenzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The phosphonate group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylphosphonates, while oxidation and reduction reactions can produce different phosphorus oxides or reduced phosphorus compounds .
Scientific Research Applications
Diethyl 3,4-difluorobenzylphosphonate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It may be used in the development of new materials with specific properties, such as flame retardants or plasticizers
Mechanism of Action
The mechanism of action of diethyl 3,4-difluorobenzylphosphonate involves its interaction with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Diethyl benzylphosphonate: Lacks the fluorine substitutions, making it less reactive in certain chemical reactions.
Diethyl 4-methylbenzylphosphonate: Contains a methyl group instead of fluorine atoms, resulting in different chemical and biological properties.
Uniqueness
Diethyl 3,4-difluorobenzylphosphonate is unique due to the presence of fluorine atoms, which enhance its reactivity and potential biological activity. The fluorine atoms can influence the compound’s electronic properties, making it a valuable intermediate in the synthesis of more complex molecules .
Properties
IUPAC Name |
4-(diethoxyphosphorylmethyl)-1,2-difluorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15F2O3P/c1-3-15-17(14,16-4-2)8-9-5-6-10(12)11(13)7-9/h5-7H,3-4,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGFPQWSAJPWSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC(=C(C=C1)F)F)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F2O3P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.